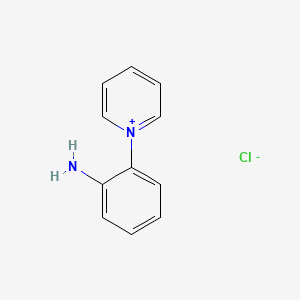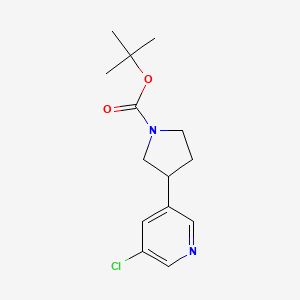
3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring and a chlorine atom on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Boc Protecting Group: The nitrogen atom of the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Chlorination of the Pyridine Ring: The pyridine ring is chlorinated using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Deprotected Products: The removal of the Boc group yields 3-(3-pyrrolidinyl)-5-chloropyridine.
科学的研究の応用
3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar residues. The Boc group provides steric protection, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
- 3-(1-Boc-3-pyrrolidinyl)-5-fluoropyridine
- 3-(1-Boc-3-pyrrolidinyl)-5-bromopyridine
- 3-(1-Boc-3-pyrrolidinyl)-5-iodopyridine
Uniqueness
3-(1-Boc-3-pyrrolidinyl)-5-chloropyridine is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its fluorinated, brominated, or iodinated counterparts. This uniqueness makes it valuable for specific applications where chlorine’s properties are advantageous.
特性
分子式 |
C14H19ClN2O2 |
|---|---|
分子量 |
282.76 g/mol |
IUPAC名 |
tert-butyl 3-(5-chloropyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-5-4-10(9-17)11-6-12(15)8-16-7-11/h6-8,10H,4-5,9H2,1-3H3 |
InChIキー |
OXGCODBYMXGKJD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


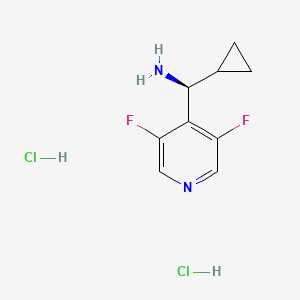
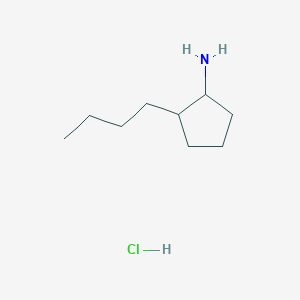

![6-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13662353.png)
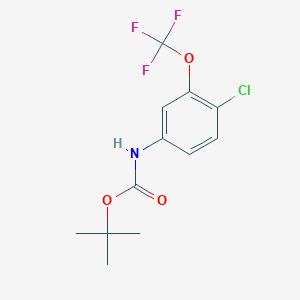

![1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)

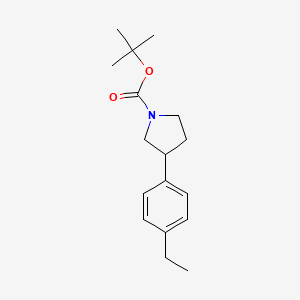

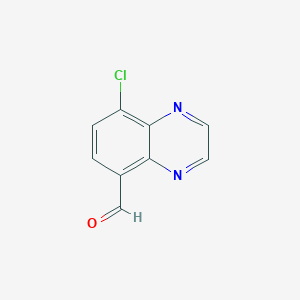
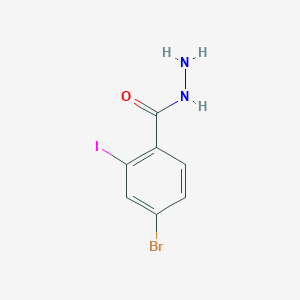
![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)
